N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
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Description
N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C30H30N2O4 and its molecular weight is 482.58. The purity is usually 95%.
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Scientific Research Applications
Structural Aspects and Properties
Research on amide-containing isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, has revealed their capacity to form gels and crystalline salts with mineral acids. These compounds show remarkable fluorescence properties when forming host-guest complexes, indicating their potential use in material science for the development of fluorescent materials and sensors. The study of their crystal structures and interactions with other molecules can offer valuable insights into the design of new materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Analgesic Activities
Compounds related to the chemical structure of interest, such as (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamides, have been synthesized and evaluated for their analgesic effects. These compounds exhibited significant analgesic activities, suggesting their potential as lead compounds for the development of new analgesic drugs. Their synthesis and pharmacological evaluation highlight the importance of structural modifications to achieve desired biological activities, opening pathways for research in medicinal chemistry (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).
Antitumor Activity and Molecular Docking
The synthesis of novel 3-benzyl-substituted-4(3H)-quinazolinones, structurally related to the compound of interest, has demonstrated significant in vitro antitumor activity. These findings are critical for understanding the relationship between chemical structure and biological activity, providing a foundation for the development of new anticancer agents. Molecular docking studies further elucidate the mechanism of action, offering insights into the design of more effective antitumor compounds (Al-Suwaidan et al., 2016).
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O4/c1-5-21-8-10-22(11-9-21)29(34)26-17-32(18-28(33)31-23-12-7-19(3)20(4)15-23)27-14-13-24(36-6-2)16-25(27)30(26)35/h7-17H,5-6,18H2,1-4H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGZEYKEUBATHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.